molecular formula C8H10O3 B6609956 methyl 6-oxospiro[2.3]hexane-4-carboxylate CAS No. 2866322-72-5

methyl 6-oxospiro[2.3]hexane-4-carboxylate

Cat. No.: B6609956
CAS No.: 2866322-72-5
M. Wt: 154.16 g/mol
InChI Key: NJGWXYWBSMAYMX-UHFFFAOYSA-N
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Description

Methyl 6-oxospiro[23]hexane-4-carboxylate is a spiro compound characterized by a unique bicyclic structure The spiro configuration involves a cyclopropane ring fused to a six-membered ring, with a carboxylate ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-oxospiro[2.3]hexane-4-carboxylate typically involves the reaction of cyclopropane derivatives with suitable reagents. One common method is the Corey–Chaykovsky reaction, where a cyclopropane ring is formed via the reaction of a ketone with dimethyloxosulfonium methylide . Another approach involves the photochemical [1+2] cycloaddition of olefins with carbenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxospiro[2.3]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 6-oxospiro[2.3]hexane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-oxospiro[2.3]hexane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spiro configuration can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-oxospiro[2.3]hexane-4-carboxylate is unique due to its specific functional groups and spiro configuration, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 6-oxospiro[2.3]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7(10)5-4-6(9)8(5)2-3-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWXYWBSMAYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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